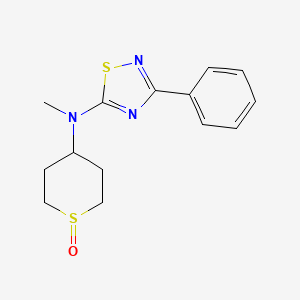![molecular formula C14H21NO3S B7662421 N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide, also known as HCT-1026, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, improvement of insulin sensitivity, and protection against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide in lab experiments is its potential as a therapeutic agent in various diseases. Another advantage is its ability to inhibit multiple signaling pathways, making it a potentially effective treatment for diseases with complex pathologies. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide research include further exploration of its mechanism of action, identification of its molecular targets, and optimization of its pharmacokinetic properties. This compound may also be studied in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, this compound may be studied in animal models of various diseases to evaluate its therapeutic potential in vivo.
In conclusion, this compound is a compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of multiple signaling pathways, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties, but this compound has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide can be synthesized through a multistep process starting with the reaction of 1-cyclopenten-1-ol with paraformaldehyde to form a cyclic acetal intermediate. This intermediate is then reacted with N-methyl-N-phenylmethanesulfonamide in the presence of a Lewis acid catalyst to produce this compound.
Aplicaciones Científicas De Investigación
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disorder research, this compound has been shown to protect against oxidative stress and inflammation in neuronal cells.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(12-14(16)9-5-6-10-14)19(17,18)11-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWMGDABHJQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCCC1)O)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B7662359.png)
![2-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7662367.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylmorpholin-2-yl)methanone](/img/structure/B7662399.png)
![2-bromo-N-[1-(3-chloropyridin-2-yl)pyrazol-3-yl]-5-methylbenzamide](/img/structure/B7662402.png)
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)

